Cas no 1174839-45-2 (N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine)

N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine structure
1174839-45-2 structure
商品名:N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine
CAS番号:1174839-45-2
MF:C9H12N4O
メガワット:192.217781066895
CID:5206178

N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine 化学的及び物理的性質

名前と識別子

    • N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine
    • インチ: 1S/C9H12N4O/c1-10-5-8-3-9(12-14-8)7-4-11-13(2)6-7/h3-4,6,10H,5H2,1-2H3
    • InChIKey: OPUITZXFZANUKK-UHFFFAOYSA-N
    • ほほえんだ: C(C1ON=C(C2=CN(C)N=C2)C=1)NC

N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624849-1g
N-methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine
1174839-45-2 98%
1g
¥5670.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624849-10g
N-methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine
1174839-45-2 98%
10g
¥26381.00 2024-08-09
Chemenu
CM487420-1g
N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine
1174839-45-2 97%
1g
$450 2023-01-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624849-5g
N-methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine
1174839-45-2 98%
5g
¥17829.00 2024-08-09

N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine 関連文献

N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamineに関する追加情報

Comprehensive Overview of N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine (CAS No. 1174839-45-2)

The compound N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine (CAS No. 1174839-45-2) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a pyrazole ring and an oxazole moiety, linked via a methylene bridge, which contributes to its diverse biological activities. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted drug discovery.

In recent years, the demand for small-molecule modulators with high selectivity has surged, driven by advancements in precision medicine. This compound's 1,2-oxazole core is known to enhance metabolic stability, a critical factor in drug development, while the N-methylpyrazole group may influence binding affinity. Such features make it a promising candidate for addressing undruggable targets—a hot topic in AI-driven drug design platforms like AlphaFold or Schrödinger.

From a synthetic chemistry perspective, the preparation of CAS 1174839-45-2 often involves multicomponent reactions or click chemistry strategies, reflecting the industry's shift toward sustainable methodologies. Its logP and hydrogen bond acceptor/donor counts suggest favorable ADME properties, a frequent search query among medicinal chemists optimizing bioavailability. These attributes position it as a valuable scaffold for fragment-based drug discovery (FBDD).

The rise of computational chemistry tools has further amplified interest in this compound. Molecular docking studies reveal potential interactions with BRD4 or PI3K—proteins implicated in oncology and inflammation. Such findings resonate with trending searches on "next-generation cancer therapeutics" and "allosteric inhibitors." Additionally, its heterocyclic diversity aligns with the growing focus on underexplored chemical space in patent literature.

Beyond pharmaceuticals, N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine may find applications in agrochemical innovation. Its structural motifs resemble those in pesticide intermediates, addressing global concerns about crop resistance and sustainable farming—a topic dominating environmental science forums. Researchers are also exploring its utility in fluorescence probes due to its conjugated system, tapping into the demand for bioimaging agents.

Quality control of CAS 1174839-45-2 typically employs HPLC-MS and NMR spectroscopy, ensuring compliance with ICH guidelines—a key concern for manufacturers. The compound’s stability under various pH conditions (pH-dependent degradation) is another frequently studied aspect, particularly for formulation scientists optimizing oral delivery systems.

In summary, 1174839-45-2 exemplifies the intersection of structural ingenuity and therapeutic potential. Its relevance to drug repurposing initiatives and green chemistry principles ensures its continued prominence in scientific discourse, answering pressing queries about "novel heterocycles in drug discovery" and "scaffold hopping strategies."

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